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Compound of Interest

Compound Name: 2-Iodo-6-methoxybenzaldehyde

Cat. No.: B1504799 Get Quote

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Iodo-6-
methoxybenzaldehyde

Abstract
2-Iodo-6-methoxybenzaldehyde is a pivotal substituted aromatic aldehyde that serves as a

versatile building block in organic synthesis, particularly in the development of novel

pharmaceutical agents and complex molecular architectures.[1] Its utility stems from the

orthogonal reactivity of its three functional groups: the aldehyde for nucleophilic additions and

condensations, the methoxy group as a powerful directing group, and the iodo substituent as a

handle for transition-metal-catalyzed cross-coupling reactions. This guide provides a

comprehensive, field-proven methodology for the synthesis of 2-Iodo-6-
methoxybenzaldehyde via Directed ortho-Metalation (DoM), followed by a detailed protocol

for its structural characterization and purity verification.

Introduction: The Strategic Importance of 2-Iodo-6-
methoxybenzaldehyde
Substituted benzaldehydes are fundamental precursors in medicinal chemistry. The specific

substitution pattern of 2-Iodo-6-methoxybenzaldehyde makes it an exceptionally valuable

intermediate. The ortho relationship between the iodine and the aldehyde allows for the

construction of unique heterocyclic scaffolds through intramolecular cyclization reactions.

Furthermore, the iodine atom is strategically positioned for reactions like Suzuki, Heck, and
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Sonogashira couplings, enabling the introduction of diverse molecular fragments. Traditional

electrophilic iodination of 2-methoxybenzaldehyde often yields a mixture of isomers, making

regiocontrol a significant challenge. The methodology detailed herein leverages the principle of

Directed ortho-Metalation (DoM) to achieve highly regioselective iodination, providing a reliable

and scalable route to the target compound.[2][3]

Synthesis via Directed ortho-Metalation (DoM)
The synthesis hinges on the Directed ortho-Metalation (DoM) strategy, a powerful tool for the

regioselective functionalization of aromatic rings.[2][4] The methoxy group (-OCH₃) on the

starting material, 2-methoxybenzaldehyde, serves as a Directed Metalation Group (DMG).

Mechanistic Rationale
The core principle of DoM involves the coordination of a strong organolithium base to the

heteroatom of the DMG (the oxygen of the methoxy group).[2] This coordination brings the

base into close proximity to the ortho-proton (at the C6 position), facilitating its abstraction. This

deprotonation is kinetically favored over abstraction of other aromatic protons, leading to the

formation of a specific aryllithium intermediate. This intermediate can then be trapped by an

electrophile, in this case, molecular iodine (I₂), to install the iodo group exclusively at the C6

position. This high regioselectivity is the primary advantage over classical electrophilic aromatic

substitution methods.[2][3]

Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis, from the starting material to the

purified final product.
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Preparation

Reaction

Work-up & Purification

Start: 2-Methoxybenzaldehyde
in dry THF

Establish Inert Atmosphere
(N₂ or Ar)

Cool to -78 °C

Slowly add s-BuLi
(ortho-Lithiation)

Stir for 1 hour at -78 °C

Add I₂ solution in THF

Stir for 2 hours,
allow to warm to RT

Quench with aq. Na₂S₂O₃

Extract with Ethyl Acetate

Wash with Brine

Dry over Na₂SO₄

Purify by Column Chromatography

Product:
2-Iodo-6-methoxybenzaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Iodo-6-methoxybenzaldehyde.
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Detailed Synthesis Protocol
Materials & Equipment:

2-Methoxybenzaldehyde (o-anisaldehyde)

Anhydrous Tetrahydrofuran (THF)

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

Iodine (I₂)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Saturated aqueous sodium chloride (Brine)

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet, low-temperature

thermometer, standard glassware for work-up and chromatography.

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, and a nitrogen inlet, add 2-methoxybenzaldehyde (1.0 eq). Dissolve

it in anhydrous THF (approx. 0.2 M concentration).

Ortho-Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining

this temperature, add s-BuLi (1.2 eq) dropwise via a syringe or dropping funnel over 20

minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.

Expert Insight: The use of sec-butyllithium over n-butyllithium can sometimes improve

yields by reducing the likelihood of nucleophilic attack on the aldehyde. Maintaining a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1504799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


temperature of -78 °C is critical to prevent side reactions and ensure the stability of the

aryllithium intermediate.[4]

Iodination: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this iodine

solution dropwise to the reaction mixture at -78 °C. A significant color change will be

observed as the iodine is consumed.

Warming and Quenching: After the addition is complete, allow the reaction to stir for an

additional 2 hours while slowly warming to room temperature.

Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until

the dark iodine color disappears. Transfer the mixture to a separatory funnel and extract with

ethyl acetate (3 x volume of THF).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. The crude product is then purified by flash column

chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-Iodo-6-
methoxybenzaldehyde as a yellow solid.[5]

Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the

synthesized compound. The combination of spectroscopic and physical data provides a self-

validating system.

Physical Properties
A summary of the key physical properties for 2-Iodo-6-methoxybenzaldehyde is presented

below.

Property Value Reference

CAS Number 5025-59-2 [6]

Molecular Formula C₈H₇IO₂ [5]

Molecular Weight 262.05 g/mol [5]

Appearance Yellow Solid [5]
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Spectroscopic Data
The following table summarizes the expected spectroscopic data for the verification of the

product's structure.

Technique Expected Data

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 10.4 (s, 1H, -CHO), 7.5-7.6 (t, 1H, Ar-

H), 7.1 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s,

3H, -OCH₃).

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 192 (C=O), 162 (C-OCH₃), 140 (C-I),

135 (Ar-CH), 125 (Ar-C), 120 (Ar-CH), 110 (Ar-

CH), 56 (-OCH₃).

IR (Infrared) (KBr, cm⁻¹)

ν: ~2850 (Aldehyde C-H), ~1680 (Aromatic C=O

stretch), ~1580, 1460 (Aromatic C=C stretch),

~1250 (Aryl-O stretch).

MS (Mass Spec.) (EI)
m/z: 262 [M]⁺, with characteristic fragments

corresponding to loss of H, CO, and I.

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and

concentration.

Interpretation of Characterization Data
¹H NMR: The spectrum provides unambiguous proof of the substitution pattern. The

downfield singlet at ~10.4 ppm is characteristic of an aldehyde proton. The triplet and two

doublets in the aromatic region confirm the 1,2,3-trisubstituted pattern. The singlet at ~3.9

ppm integrating to 3 protons confirms the methoxy group.

¹³C NMR: The signal around 192 ppm is indicative of the aldehyde carbonyl carbon. The

number of signals in the aromatic region is consistent with the proposed structure.

IR Spectroscopy: The strong absorption band around 1680 cm⁻¹ confirms the presence of

the conjugated aldehyde carbonyl group. The band at ~1250 cm⁻¹ is characteristic of the aryl

ether C-O bond.[7]
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Mass Spectrometry: The molecular ion peak at m/z 262 directly corresponds to the molecular

weight of the target compound, confirming its elemental composition.

Conclusion
The Directed ortho-Metalation (DoM) approach offers a highly efficient and regioselective

pathway for the synthesis of 2-Iodo-6-methoxybenzaldehyde, a valuable intermediate in drug

discovery and organic synthesis. The protocol described is robust and scalable. The multi-

technique characterization workflow provides a reliable and self-validating system to ensure the

high purity and structural integrity of the final product, which is critical for its application in

subsequent synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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